molecular formula C11H16ClNO2S B11168546 N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide CAS No. 85952-22-3

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B11168546
CAS No.: 85952-22-3
M. Wt: 261.77 g/mol
InChI Key: ARICJWCMKRQUED-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-1-(3,4-dichlorophenyl)methanesulfonamide: This compound has two chlorine atoms on the phenyl ring, which can lead to different chemical and biological properties.

    N-tert-butyl-1-(2,4-dichlorophenyl)methanesulfonamide: Similar to the previous compound but with chlorine atoms in different positions on the phenyl ring.

    N-tert-butyl-1-(2-chlorophenyl)methanesulfonamide: This compound has a single chlorine atom in a different position on the phenyl ring.

Uniqueness

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. The position of the chlorine atom on the phenyl ring also plays a crucial role in determining the compound’s chemical and biological properties.

Properties

CAS No.

85952-22-3

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C11H16ClNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3

InChI Key

ARICJWCMKRQUED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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